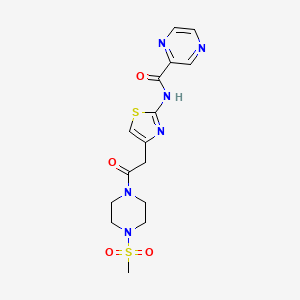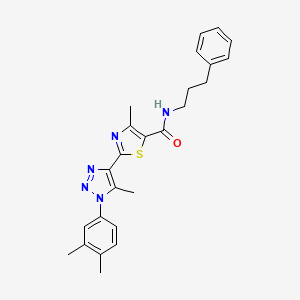
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
Vue d'ensemble
Description
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide, also known as DTNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a thiol-reactive agent that is commonly used in biochemical assays to measure the levels of thiol-containing compounds in biological samples.
Mécanisme D'action
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide reacts with thiol-containing compounds through a nucleophilic substitution reaction. The thiol group of the compound attacks the electrophilic carbon of this compound, resulting in the formation of a mixed disulfide. This mixed disulfide is then reduced by a reducing agent, such as dithiothreitol or β-mercaptoethanol, to form a yellow-colored product that can be measured spectrophotometrically.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, such as acetylcholinesterase and carbonic anhydrase. This compound has also been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide has several advantages for lab experiments. It is a simple and reliable assay that can be used to measure the levels of thiol-containing compounds in biological samples. This compound is also relatively inexpensive and easy to use. However, there are also some limitations to the use of this compound. The assay is not specific for glutathione and can react with other thiol-containing compounds, leading to false-positive results. Additionally, this compound can be affected by various factors, such as pH and temperature, which can affect the accuracy of the assay.
Orientations Futures
There are several future directions for the use of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide in scientific research. One area of interest is the development of more specific assays for measuring the levels of glutathione in biological samples. Another area of interest is the use of this compound as a tool for studying the role of thiol-containing compounds in various cellular processes. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound, or this compound, is a thiol-reactive agent that has gained significant attention in scientific research due to its unique properties. This compound is a simple and reliable assay that can be used to measure the levels of thiol-containing compounds in biological samples. While there are some limitations to the use of this compound, there are also several future directions for the use of this compound in scientific research.
Applications De Recherche Scientifique
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide has been widely used in scientific research to measure the levels of thiol-containing compounds in biological samples. Thiol-containing compounds, such as glutathione, play an important role in cellular redox homeostasis and are involved in various cellular processes. This compound reacts with thiol-containing compounds to form a yellow-colored product that can be measured using spectrophotometry. This assay is commonly used to measure the levels of glutathione in biological samples.
Propriétés
IUPAC Name |
2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-15(2)24-21(26)14-27-22-23-13-20(18-9-5-16(3)6-10-18)25(22)19-11-7-17(4)8-12-19/h5-13,15H,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDXMJRZBXETKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-dimethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B3221570.png)










![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3221644.png)
